

Application Notes and Protocols: Oil Blue N Staining for Frozen Tissue Sections

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Compound of Interest

Compound Name:	Oil blue N
CAS No.:	2646-15-3
Cat. No.:	B1585557

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Introduction

Oil Blue N is a fat-soluble diazo dye used for the histological visualization of neutral lipids, such as triglycerides and cholesteryl esters, in frozen tissue sections. As a member of the lysochrome class of dyes, it physically dissolves in lipids, imparting a distinct dark blue color, which allows for the qualitative and quantitative assessment of lipid accumulation in various tissues.[1] This characteristic makes it a valuable tool in metabolic disease research, particularly in studies involving steatosis, obesity, and atherosclerosis. The following protocol, adapted from the original method developed by R.D. Lillie, provides a detailed procedure for the preparation and application of **Oil Blue N** for staining frozen tissue sections.[1]

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)
Oil Blue N (C.I. 61555)	Sigma-Aldrich	391557
Isopropanol (Isopropyl Alcohol), ACS Grade	Fisher Scientific	A416-4
Formalin, 10% Neutral Buffered	Fisher Scientific	SF100-4
Hematoxylin, Mayer's	Dako	S3309
Distilled or Deionized Water	-	-
Aqueous Mounting Medium	Vector Laboratories	H-5000
OCT Compound	Tissue-Tek	4583
Superfrost Plus Microscope Slides	Fisher Scientific	12-550-15
Coverslips	Fisher Scientific	12-545-81

Experimental Protocols

I. Preparation of Staining Solutions

A. Oil Blue N Stock Solution (Saturated in 60% Isopropanol)

- Prepare a 60% isopropanol solution by mixing 60 mL of isopropanol with 40 mL of distilled water.
- Add an excess of **Oil Blue N** powder to the 60% isopropanol solution in a sealed container.
- Agitate the solution for several hours (e.g., on a magnetic stirrer) to ensure saturation.
- Allow the solution to sit at room temperature for at least 24 hours to allow undissolved dye to settle.
- Carefully decant or filter the saturated supernatant to remove any undissolved particles before use. This is the stock solution.

B. Oil Blue N Working Solution (40-50% Isopropanol)

- To prepare the working solution, dilute the stock saturated **Oil Blue N** solution with distilled water.
- For a 50% isopropanol working solution, mix 5 parts of the stock solution with 1 part of distilled water.
- For a 40% isopropanol working solution, mix 4 parts of the stock solution with 2 parts of distilled water.
- The working solution should be prepared fresh before each use and is stable for a few hours. A fine precipitate may form over time.

C. Hematoxylin Counterstain

Use a commercially available Mayer's hematoxylin solution or prepare according to standard histological procedures.

II. Staining Protocol for Frozen Tissue Sections

- Tissue Preparation:
 - Embed fresh or snap-frozen tissue in OCT compound in a cryomold.
 - Freeze the block in isopentane cooled with liquid nitrogen or in the cryostat at -20°C to -30°C .
 - Cut frozen sections at a thickness of 8-12 μm using a cryostat.
 - Mount the sections onto Superfrost Plus microscope slides.
- Fixation:
 - Air dry the sections on the slides for 30-60 minutes at room temperature.
 - Fix the sections in 10% neutral buffered formalin for 10 minutes.
 - Rinse the slides gently in distilled water.

- Staining:
 - Briefly rinse the slides in 60% isopropanol.
 - Immerse the slides in the freshly prepared **Oil Blue N** working solution for 5-10 minutes.[1]
 - Differentiate briefly in 60% isopropanol to remove excess stain. This step should be quick to avoid destaining the lipid droplets.
- Counterstaining:
 - Rinse the slides thoroughly in distilled water.
 - Counterstain with Mayer's hematoxylin for 30-60 seconds to stain the cell nuclei.
 - "Blue" the hematoxylin by rinsing in running tap water or a bluing agent for 1-2 minutes.
 - Rinse again in distilled water.
- Mounting:
 - Coverslip the sections using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids and the stain.

III. Expected Results

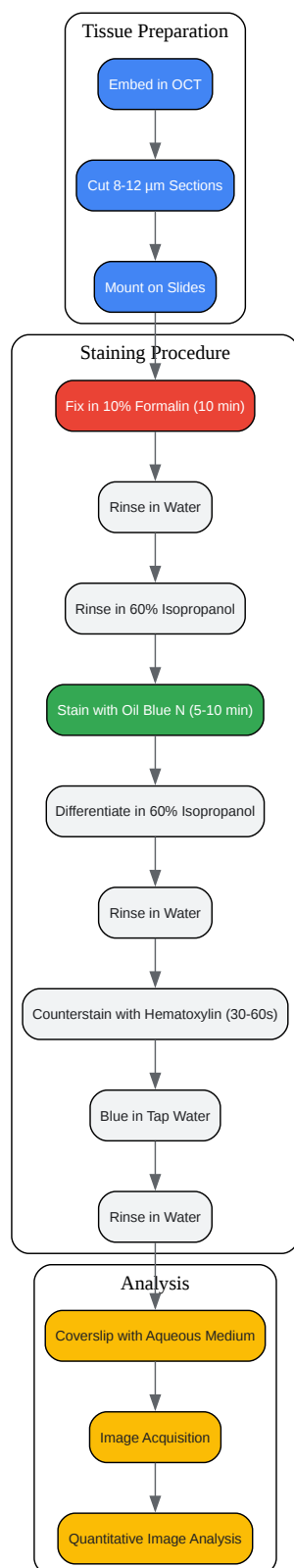
- Lipid Droplets: Dark Blue
- Nuclei: Blue to Purple

Data Presentation: Quantitative Analysis of Lipid Staining

The extent of lipid accumulation can be quantified using image analysis software such as ImageJ or Fiji.

Parameter	Description	Example Data (Control)	Example Data (Treated)
Total Stained Area (%)	The percentage of the total tissue area that is positively stained with Oil Blue N.	15.2 ± 2.1	45.8 ± 5.3
Lipid Droplet Density (droplets/mm ²)	The number of individual lipid droplets per unit area of tissue.	250 ± 35	780 ± 92
Average Lipid Droplet Size (µm ²)	The average area of individual lipid droplets.	5.8 ± 1.2	12.3 ± 2.5
Staining Intensity (Arbitrary Units)	The mean intensity of the blue color within the stained areas.	120 ± 15	185 ± 20

Mandatory Visualization



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Caption: Workflow for **Oil Blue N** staining of frozen tissue sections.

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References

- 1. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
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